molecular formula C17H30Cl2N2O2 B6126963 1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride

1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride

Cat. No. B6126963
M. Wt: 365.3 g/mol
InChI Key: VKRPHGZHRCPVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride, commonly known as PPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. PPAP is a selective dopamine transporter (DAT) enhancer that has been shown to improve cognitive function and memory in animal studies.

Mechanism of Action

PPAP works by selectively enhancing the function of the dopamine transporter (1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride), which is responsible for the reuptake of dopamine in the brain. By enhancing 1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride function, PPAP increases the availability of dopamine in the synaptic cleft, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
PPAP has been shown to increase dopamine levels in the prefrontal cortex, striatum, and hippocampus, which are regions of the brain that are involved in cognitive function and memory. PPAP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

PPAP has several advantages for use in lab experiments. It is stable under normal laboratory conditions, and its synthesis method is relatively simple and straightforward. However, PPAP is still a relatively new compound, and its long-term effects on human health are not yet fully understood.

Future Directions

There are several future directions for research on PPAP. One area of interest is the potential use of PPAP in the treatment of Parkinson's disease. Animal studies have shown that PPAP can improve motor function and reduce the loss of dopaminergic neurons, which are characteristic of Parkinson's disease. Another area of interest is the potential use of PPAP in the treatment of drug addiction. Animal studies have shown that PPAP can reduce drug-seeking behavior and relapse in cocaine-addicted rats. Further research is needed to determine the safety and efficacy of PPAP in humans for these and other potential therapeutic applications.

Synthesis Methods

PPAP can be synthesized using a two-step process. The first step involves the reaction of 3-(piperidin-1-yl)propan-1-ol with phenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-phenoxy-3-{[3-(1-piperidinyl)propyl]oxy}-2-propanol. The second step involves the reaction of the intermediate with hydrochloric acid to form 1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride.

Scientific Research Applications

PPAP has been studied for its potential therapeutic benefits in a variety of research areas. Animal studies have shown that PPAP can improve cognitive function and memory, increase locomotor activity, and reduce anxiety-like behavior. PPAP has also been studied for its potential use in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

1-phenoxy-3-(3-piperidin-1-ylpropylamino)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c20-16(15-21-17-8-3-1-4-9-17)14-18-10-7-13-19-11-5-2-6-12-19;;/h1,3-4,8-9,16,18,20H,2,5-7,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRPHGZHRCPVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNCC(COC2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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